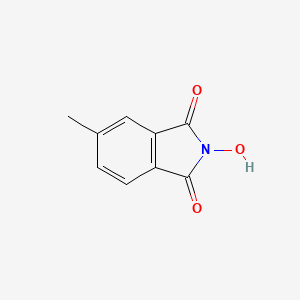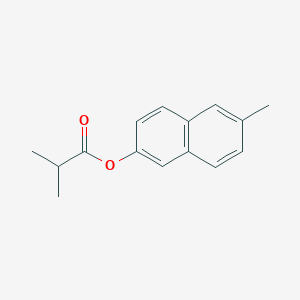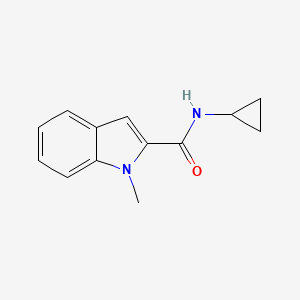![molecular formula C12H17NO B8631932 2-[4-(pyrrolidin-1-yl)phenyl]ethan-1-ol](/img/structure/B8631932.png)
2-[4-(pyrrolidin-1-yl)phenyl]ethan-1-ol
Übersicht
Beschreibung
2-[4-(pyrrolidin-1-yl)phenyl]ethan-1-ol: is an organic compound that belongs to the class of phenethyl alcohols It features a pyrrolidine ring attached to a phenethyl alcohol structure
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 2-[4-(pyrrolidin-1-yl)phenyl]ethan-1-ol can be synthesized through several methods. One common approach involves the reduction of 4-pyrrolidinophenethyl ketone using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4). The reaction typically occurs in anhydrous conditions to prevent the decomposition of the reducing agent .
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve catalytic hydrogenation of the corresponding ketone. This method is advantageous due to its scalability and efficiency. The reaction is carried out under high pressure and temperature in the presence of a suitable catalyst, such as palladium on carbon (Pd/C) .
Analyse Chemischer Reaktionen
Types of Reactions: 2-[4-(pyrrolidin-1-yl)phenyl]ethan-1-ol undergoes various chemical reactions, including:
Reduction: The compound can be reduced to form the corresponding alkane using strong reducing agents.
Substitution: The hydroxyl group can be substituted with other functional groups through reactions with halogenating agents.
Common Reagents and Conditions:
Oxidation: Chromium trioxide (CrO3) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Thionyl chloride (SOCl2) for converting the hydroxyl group to a chloride.
Major Products Formed:
Oxidation: 4-Pyrrolidinophenethyl ketone.
Reduction: 4-Pyrrolidinophenethyl alkane.
Substitution: 4-Pyrrolidinophenethyl chloride.
Wissenschaftliche Forschungsanwendungen
2-[4-(pyrrolidin-1-yl)phenyl]ethan-1-ol has several applications in scientific research:
Wirkmechanismus
The mechanism of action of 2-[4-(pyrrolidin-1-yl)phenyl]ethan-1-ol involves its interaction with specific molecular targets. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The pyrrolidine ring enhances its binding affinity and selectivity towards certain biological targets, making it a valuable tool in drug discovery .
Vergleich Mit ähnlichen Verbindungen
Phenethyl alcohol: Lacks the pyrrolidine ring, resulting in different chemical properties and biological activities.
4-Pyrrolidinophenethyl ketone: The ketone form of the compound, which has different reactivity and applications.
Pyrrolidine: A simpler structure without the phenethyl alcohol moiety, used in various chemical syntheses.
Uniqueness: 2-[4-(pyrrolidin-1-yl)phenyl]ethan-1-ol is unique due to the presence of both the pyrrolidine ring and the phenethyl alcohol structure. This combination imparts distinct chemical and biological properties, making it a versatile compound in various research and industrial applications .
Eigenschaften
Molekularformel |
C12H17NO |
|---|---|
Molekulargewicht |
191.27 g/mol |
IUPAC-Name |
2-(4-pyrrolidin-1-ylphenyl)ethanol |
InChI |
InChI=1S/C12H17NO/c14-10-7-11-3-5-12(6-4-11)13-8-1-2-9-13/h3-6,14H,1-2,7-10H2 |
InChI-Schlüssel |
SIWBRPYLIAGPCA-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCN(C1)C2=CC=C(C=C2)CCO |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details










Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![3-morpholin-4-yl-5H-thieno[3,2-c]pyridin-4-one](/img/structure/B8631852.png)













